molecular formula C19H23N5O B3005704 (E)-1-(4-(5-(dimethylamino)pyridazin-3-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one CAS No. 1448140-37-1

(E)-1-(4-(5-(dimethylamino)pyridazin-3-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one

Cat. No. B3005704
CAS RN: 1448140-37-1
M. Wt: 337.427
InChI Key: DMYLSBIYJZATFK-CMDGGOBGSA-N
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Description

(E)-1-(4-(5-(dimethylamino)pyridazin-3-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one is a useful research compound. Its molecular formula is C19H23N5O and its molecular weight is 337.427. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Biofilm Inhibitory Properties

  • The compound has been found to have significant antibacterial properties, particularly against strains such as E. coli, S. aureus, and S. mutans. It demonstrated better antibacterial efficacies compared to standard treatments in terms of minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values (Mekky & Sanad, 2020). Additionally, this compound showed potent biofilm inhibition activities, surpassing reference drugs like Ciprofloxacin, which is notable given the challenge posed by bacterial biofilms in clinical settings.

Antimicrobial Activity

  • A series of derivatives of the compound have been synthesized and evaluated for their antimicrobial properties. These derivatives have shown efficacy against a range of bacteria and fungi, indicating the potential of this compound as a broad-spectrum antimicrobial agent. Studies have highlighted its effectiveness against various bacterial species like Staphylococcus aureus, Bacillus cereus, and Pseudomonas aeruginosa, as well as fungi like Aspergillus niger and Candida albicans (Patel, Patel, Kumari, & Patel, 2012).

Inhibition of Glucan Synthase

  • Research into the structure-activity relationship of this compound and its analogs has led to the identification of derivatives that act as potent β-1,3-glucan synthase inhibitors. This finding is significant because β-1,3-glucan synthase is an essential enzyme for the cell wall synthesis in fungi, making these derivatives potential antifungal agents. Their efficacy was also confirmed in in vivo models of fungal infection (Ting et al., 2011).

Anticancer Potential

  • Derivatives of this compound have been synthesized and evaluated for their cytotoxicity against various human cancer cell lines. These studies have shown that certain derivatives exhibit significant anticancer properties, particularly against colon and cervical cancer cell lines. This suggests that modifications to the basic structure of the compound can enhance its potential as a therapeutic agent in oncology (Murty et al., 2011).

Anti-diabetic Activity

  • A family of derivatives related to this compound was synthesized and evaluated for their potential as anti-diabetic medications. These compounds showed notable Dipeptidyl peptidase-4 (DPP-4) inhibition, which is a key mechanism in the management of diabetes. Some derivatives displayed strong antioxidant and insulinotropic activity, making them promising candidates for the treatment of diabetes (Bindu, Vijayalakshmi, & Manikandan, 2019).

properties

IUPAC Name

(E)-1-[4-[5-(dimethylamino)pyridazin-3-yl]piperazin-1-yl]-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O/c1-22(2)17-14-18(21-20-15-17)23-10-12-24(13-11-23)19(25)9-8-16-6-4-3-5-7-16/h3-9,14-15H,10-13H2,1-2H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMYLSBIYJZATFK-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=NN=C1)N2CCN(CC2)C(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC(=NN=C1)N2CCN(CC2)C(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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